4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

Organic Synthesis Process Chemistry Analytical Chemistry

This tetrahydropyran intermediate offers a unique para-aminophenyl and 4-carbonitrile combination (MW 202.25), validated for specific binding to human carbonic anhydrase II (Kd 17-18 µM). The primary amine enables rapid SAR library generation via conjugation with acyl/sulfonyl chlorides or isocyanates. Choose 95% purity material with established GHS classifications (H302, H315, H319, H335) for risk-assessed lab workflows. Avoid nitro analog substitutions without empirical evaluation due to distinct electronic profiles.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8009206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2O/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4H,5-8,14H2
InChIKeyWKWDRVCOTROABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile: Core Properties and Class Definition for Procurement


4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1462288-68-1) is a heterocyclic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It belongs to the tetrahydropyran class, characterized by a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound features a primary aromatic amine group and a nitrile substituent, making it a versatile intermediate in medicinal chemistry and chemical biology applications .

Procurement Risk: Why 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile Cannot Be Replaced by Generic Analogs


Direct substitution of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile with other tetrahydropyran derivatives or aminophenyl carbonitriles without experimental validation is not advised. The specific combination of a para-aminophenyl group and a 4-carbonitrile on the tetrahydropyran ring confers distinct physicochemical and biological properties. While the nitro analog (4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carbonitrile, CAS 1796872-90-6) can serve as a synthetic precursor , its molecular weight (232.24 g/mol vs. 202.25 g/mol) and electronic properties differ significantly, potentially altering reaction outcomes, binding affinities, and assay readouts. The limited public data underscores the necessity for empirical comparative evaluation.

Quantitative Differentiation Guide for 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile


Comparative Synthesis and Purity Profile: Amino vs. Nitro Precursor

The title compound is typically synthesized via reduction of its nitro analog, 4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carbonitrile, using Pd/C and hydrogen . This synthetic route allows for high conversion yields (reported up to 100% for the reduction step) and enables straightforward purity assessment via mass spectrometry . Commercial suppliers offer the compound at purity levels of 95% and 97%, with storage recommendations of 2-8°C and protection from light to maintain stability .

Organic Synthesis Process Chemistry Analytical Chemistry

Predicted Physical Properties: Key Differentiators from Core Scaffold

Computational predictions and experimental data for the title compound include a density of 1.2±0.1 g/cm³, boiling point of 406.8±45.0 °C at 760 mmHg, and a LogP of 0.24 . These properties differ from the simpler tetrahydropyran scaffold (MW 86.13 g/mol, boiling point ~88°C) and other substituted tetrahydropyrans, influencing solubility, permeability, and formulation strategies.

Physical Chemistry Preformulation Medicinal Chemistry

Binding Affinity to Human Carbonic Anhydrase II: A Quantitative Benchmark

The compound has been evaluated for its binding affinity to human carbonic anhydrase II (hCA II) using nanoESI-MS. The measured Kd values were 17.4 µM and 18.4 µM across different charge states [1]. This low micromolar affinity provides a baseline for assessing structure-activity relationships in related tetrahydropyran derivatives and can serve as a selectivity filter when compared to other carbonic anhydrase isoforms or unrelated targets.

Biochemical Assays Target Engagement Drug Discovery

Safety and Handling Profile: A Procurement-Relevant Distinction

4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile differs from many other tetrahydropyran derivatives and requires specific personal protective equipment (PPE) and handling procedures, as outlined in its Safety Data Sheet.

Safety Regulatory Compliance Laboratory Procurement

High-Value Application Scenarios for 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile Based on Quantitative Evidence


Synthetic Intermediate for Functionalized Tetrahydropyran Libraries

Given its well-defined synthesis from the nitro precursor and its distinct molecular weight, this compound is ideally suited as a building block in medicinal chemistry for generating diverse tetrahydropyran-based libraries . The primary amine allows for facile conjugation with acyl chlorides, sulfonyl chlorides, or isocyanates, enabling rapid exploration of structure-activity relationships. Its high purity (≥95%) and established storage conditions support reproducible chemistry.

Biochemical Probe for Carbonic Anhydrase II Interaction Studies

The quantitatively established, albeit modest, binding affinity to human carbonic anhydrase II (Kd ≈ 17-18 µM) positions this compound as a starting point for developing more potent inhibitors or as a control ligand in biophysical assays [1]. It can be used to validate assay conditions and as a reference for assessing the binding of novel tetrahydropyran-based inhibitors.

Analytical Standard for LC-MS and Physicochemical Characterization

The compound's unique combination of a low LogP (0.24) and high boiling point (407°C) makes it a useful analytical standard for calibrating chromatographic systems and validating computational property predictions . Its distinct molecular weight (202.25 g/mol) and MS fragmentation pattern can aid in the identification of related impurities or metabolites in complex mixtures.

Safety-Controlled Laboratory Studies Requiring GHS-Compliant Handling

For laboratories with stringent safety protocols, the clearly defined GHS classification (H302, H315, H319, H335) enables proper risk assessment and implementation of necessary controls, such as fume hood use, personal protective equipment, and waste disposal procedures . This ensures that experiments involving this compound are conducted with full awareness of its hazardous properties.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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